2-Bromo-5-(cyclohexylmethyl)pyridine
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Overview
Description
2-Bromo-5-(cyclohexylmethyl)pyridine is an organic compound with the molecular formula C12H16BrN and a molecular weight of 254.17 g/mol . It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the second position and a cyclohexylmethyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(cyclohexylmethyl)pyridine typically involves the bromination of 5-(cyclohexylmethyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the second position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The choice of solvent, temperature, and reaction time can be optimized to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(cyclohexylmethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include 2-azido-5-(cyclohexylmethyl)pyridine, 2-thio-5-(cyclohexylmethyl)pyridine, and 2-amino-5-(cyclohexylmethyl)pyridine.
Oxidation Reactions: Products include 2-hydroxy-5-(cyclohexylmethyl)pyridine and 2-carbonyl-5-(cyclohexylmethyl)pyridine.
Reduction Reactions: Products include 2-bromo-5-(cyclohexylmethyl)piperidine.
Scientific Research Applications
2-Bromo-5-(cyclohexylmethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(cyclohexylmethyl)pyridine depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The bromine atom and the cyclohexylmethyl group can influence the compound’s binding affinity and selectivity for its molecular targets . The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyridine: Similar in structure but lacks the cyclohexylmethyl group, which can affect its reactivity and applications.
2-Bromo-5-hydroxypyridine:
2-Bromo-5-(cyclopropylmethoxy)pyridine: Features a cyclopropylmethoxy group, which can influence its chemical behavior and applications.
Uniqueness
2-Bromo-5-(cyclohexylmethyl)pyridine is unique due to the presence of the cyclohexylmethyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature can also influence its binding interactions with molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H16BrN |
---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
2-bromo-5-(cyclohexylmethyl)pyridine |
InChI |
InChI=1S/C12H16BrN/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 |
InChI Key |
NHNPAAJWFPLKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=CN=C(C=C2)Br |
Origin of Product |
United States |
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